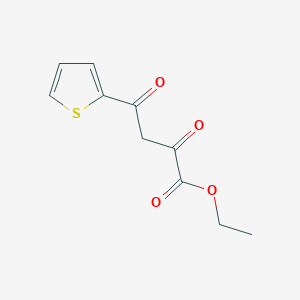
Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate
Overview
Description
Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate is a chemical compound that is part of a broader class of organic molecules which include thiophene as a functional group. Thiophene derivatives are known for their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, structure, and applications, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds, such as 1-aryl-2-(thiophen-2-yl)butane-1,3-diones, involves photoinduced direct oxidative annulation processes that do not require transition metals or oxidants . This method provides access to highly functionalized polyheterocyclic compounds, which suggests that similar synthetic strategies could potentially be applied to the synthesis of this compound.
Molecular Structure Analysis
Structural analysis of a related compound, ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, was performed using X-ray diffraction, revealing that it belongs to the monoclinic P21 space group with specific cell parameters . This indicates that detailed structural analysis is crucial for understanding the molecular geometry and interactions within similar compounds.
Chemical Reactions Analysis
The chemical reactivity of thiophene derivatives can be complex, as illustrated by the synthesis of various metal complexes with thiocarbamoyl derivatives . These reactions involve coordination with metal ions such as Co(II), Cu(II), and Zn(II), leading to compounds with significant biological activity. This suggests that this compound may also participate in interesting chemical reactions, particularly with metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be elucidated through various analytical techniques, including IR, NMR, and mass spectrometry . These methods provide information on the molecular structure, functional groups, and potential reactivity of the compounds. For instance, the synthesis and characterization of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate involved multiple spectroscopic techniques to confirm its structure .
Scientific Research Applications
Environmental Science Applications
Biodegradation and Environmental Fate : Research into the biodegradation and environmental fate of fuel oxygenates like Ethyl tert-butyl ether (ETBE) highlights the microbial capacity to degrade such compounds in soil and groundwater. This process involves aerobic biodegradation through hydroxylation, forming intermediates like acetaldehyde and tert-butyl alcohol (TBA), and highlights the significance of microbial pathways in mitigating environmental pollution (Thornton et al., 2020).
Materials Science Applications
Epoxy Polymers and Composites : Epoxy polymers and their composites, including those derived from Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, have been investigated for anticorrosive coatings. These coatings are particularly relevant for protecting carbon steel in saline environments, showcasing the compound's role in enhancing the durability and lifespan of materials exposed to corrosive conditions (Hsissou, 2021).
Chemical Engineering Applications
Biofuel Production : The production and application of butanol, a compound structurally related to this compound, as a biofuel demonstrate the potential of this and similar compounds in renewable energy. Butanol offers advantages over lower carbon alcohols in terms of energy content and compatibility with existing fuel infrastructure, underscoring the role of chemical engineering in developing sustainable energy solutions (Jin et al., 2011).
Downstream Processing in Bioproduction
Separation Techniques : The downstream processing of biologically produced compounds, such as 1,3-propanediol and 2,3-butanediol, involves techniques that could be applicable to this compound. These techniques aim to efficiently separate and purify these valuable chemicals from fermentation broths, highlighting the importance of efficient separation technologies in the bioproduction industry (Xiu & Zeng, 2008).
Safety and Hazards
According to the safety data sheet, Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate should not be released into the environment . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If ingested, clean mouth with water and drink afterwards plenty of water . Get medical attention if symptoms occur .
properties
IUPAC Name |
ethyl 2,4-dioxo-4-thiophen-2-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCFYXYKJZUHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384072 | |
| Record name | ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36983-36-5 | |
| Record name | ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate in the synthesis of new pyrimidine derivatives?
A1: this compound serves as a crucial starting material for synthesizing a diverse range of pyrimidine derivatives. Researchers utilized this compound to create a series of new molecules by incorporating various oxadiazole, triazole, and thiadiazole moieties into the pyrimidine backbone []. This approach allows for the exploration of structure-activity relationships and the identification of promising candidates with enhanced anticancer and antimicrobial properties.
Q2: How were the newly synthesized pyrimidine derivatives characterized?
A2: The research team employed a combination of analytical techniques to confirm the structure and purity of the synthesized compounds. These included elemental analysis to determine the elemental composition and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to elucidate the molecular structure [].
Q3: What were the preliminary findings regarding the anticancer and antimicrobial activity of these novel pyrimidine derivatives?
A3: Initial in vitro studies revealed promising results for some of the newly synthesized compounds. For instance, an oxadiazole derivative demonstrated potent cytotoxic activity against a breast carcinoma cell line. Meanwhile, a pyrimidine derivative incorporating a substituted 1,2,4-triazole-2-thione moiety exhibited significant activity against a colon carcinoma cell line. Further investigation into these compounds is warranted to assess their potential as anticancer agents. Additionally, certain derivatives displayed broad-spectrum antimicrobial activity against various microbial strains, highlighting their potential as novel antimicrobial agents [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)
![(Z)-2-(4-chlorophenyl)-3-[2-(2-propynyloxy)-1-naphthyl]-2-propenenitrile](/img/structure/B1305028.png)









